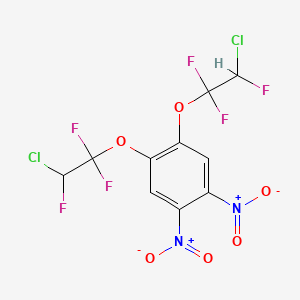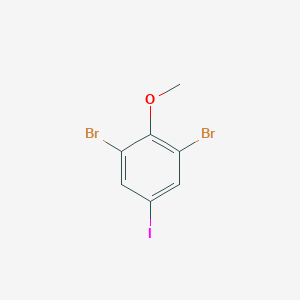
1,2-Bis(2-chloro-1,1,2-trifluoroethoxy)-4,5-dinitrobenzene, 97%
Overview
Description
1,2-Bis(2-chloro-1,1,2-trifluoroethoxy)-4,5-dinitrobenzene, 97% (abbreviated as 1,2-Bis-TDFE-DNB) is a chemical compound that is used in a variety of scientific research applications. It is a fluorinated nitroaromatic compound with a molecular formula of C8H3Cl2F6N2O4 and a molecular weight of 346.09 g/mol. 1,2-Bis-TDFE-DNB is a yellow-orange solid with a melting point of 119-122°C. This compound is commercially available in 97% purity and is widely used in industry and research laboratories.
Scientific Research Applications
1,2-Bis-TDFE-DNB is widely used in scientific research applications due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a versatile intermediate in the synthesis of other compounds. Additionally, 1,2-Bis-TDFE-DNB has been used in the synthesis of various pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and anti-cancer drugs.
Mechanism of Action
1,2-Bis-TDFE-DNB is believed to act as a Lewis acid catalyst in organic reactions. It is thought to act as a proton donor, donating a proton to a nucleophile and thereby increasing the reactivity of the nucleophile. This increased reactivity then leads to the formation of new compounds.
Biochemical and Physiological Effects
1,2-Bis-TDFE-DNB has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some antibacterial and antifungal properties. Additionally, it has been shown to have some anti-inflammatory effects in animal models.
Advantages and Limitations for Lab Experiments
The main advantage of using 1,2-Bis-TDFE-DNB in laboratory experiments is its high purity (97%). This makes it a reliable and consistent reagent for use in a variety of experiments. Additionally, its Lewis acid catalytic activity makes it a useful reagent in organic synthesis. However, there are some limitations to its use. It is a relatively expensive reagent and its Lewis acid catalytic activity can lead to unwanted side reactions.
Future Directions
1,2-Bis-TDFE-DNB is a versatile compound with a wide range of potential applications in scientific research. Future research should focus on exploring its potential uses in the synthesis of pharmaceuticals and other compounds. Additionally, further studies should be conducted to determine its biochemical and physiological effects. Additionally, research should be conducted to explore potential methods for reducing its cost and increasing its efficiency. Finally, research should be conducted to explore potential applications in other areas, such as catalysis and materials science.
Synthesis Methods
1,2-Bis-TDFE-DNB can be synthesized using a two-step method. The first step involves the reaction of 2-chloro-1,1,2-trifluoroethanol with 4,5-dinitrobenzene in the presence of a catalytic amount of sulfuric acid. This results in the formation of 1,2-bis(2-chloro-1,1,2-trifluoroethoxy)-4,5-dinitrobenzene. The second step involves the purification of the crude product using silica gel column chromatography. The resulting product is 1,2-Bis-TDFE-DNB in 97% purity.
properties
IUPAC Name |
1,2-bis(2-chloro-1,1,2-trifluoroethoxy)-4,5-dinitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F6N2O6/c11-7(13)9(15,16)25-5-1-3(19(21)22)4(20(23)24)2-6(5)26-10(17,18)8(12)14/h1-2,7-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSXMIIYSAYCHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(C(F)Cl)(F)F)OC(C(F)Cl)(F)F)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F6N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101191118 | |
| Record name | 1,2-Bis(2-chloro-1,1,2-trifluoroethoxy)-4,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(2-chloro-1,1,2-trifluoroethoxy)-4,5-dinitrobenzene | |
CAS RN |
156425-26-2 | |
| Record name | 1,2-Bis(2-chloro-1,1,2-trifluoroethoxy)-4,5-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156425-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Bis(2-chloro-1,1,2-trifluoroethoxy)-4,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(Trifluoromethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6325540.png)



![8-(2,6-Difluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6325569.png)








